N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(4-methoxyphenethyl)oxalamide
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Overview
Description
N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[2-(4-METHOXYPHENYL)ETHYL]ETHANEDIAMIDE is a complex organic compound that features a piperazine ring, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[2-(4-METHOXYPHENYL)ETHYL]ETHANEDIAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting benzyl chloride with piperazine under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Final Product: The final step involves the reaction of the intermediate with 2-(4-methoxyphenyl)ethylamine under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[2-(4-METHOXYPHENYL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[2-(4-METHOXYPHENYL)ETHYL]ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[2-(4-METHOXYPHENYL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring and methoxyphenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has a similar piperazine structure and is studied for its antimicrobial activity.
Uniqueness
N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[2-(4-METHOXYPHENYL)ETHYL]ETHANEDIAMIDE is unique due to the combination of its structural features, including the thiophene ring and methoxyphenyl group, which may confer distinct biological activities and binding properties compared to other similar compounds.
Properties
Molecular Formula |
C29H36N4O3S |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
InChI |
InChI=1S/C29H36N4O3S/c1-22(31-29(35)28(34)30-15-14-23-10-12-25(36-2)13-11-23)27(26-9-6-20-37-26)33-18-16-32(17-19-33)21-24-7-4-3-5-8-24/h3-13,20,22,27H,14-19,21H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
UJMYDSBRWLWYNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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